Methyl 4-(hydroxymethyl)-3-methylbenzoate
Overview
Description
Methyl 4-(hydroxymethyl)benzoate is a laboratory chemical with the CAS number 6908-41-4 . It is used in the synthesis of keto acid . The compound is a white to almost white powder or crystal .
Physical and Chemical Properties Analysis
Methyl 4-(hydroxymethyl)benzoate is a solid at 20 degrees Celsius . It has a melting point range of 48.0 to 52.0 degrees Celsius and a boiling point of 157 degrees Celsius at 5mmHg . The compound is soluble in chloroform .Scientific Research Applications
Crystal Structure and Computational Analysis
Methyl 4-hydroxybenzoate, a variant of the compound , has been extensively studied for its structural properties. Sharfalddin et al. (2020) analyzed its single crystal X-ray structure and used Hirshfeld surface analysis to understand intermolecular interactions and crystal packing. Additionally, computational calculations using Hartree Fock and Density Functional Theory provided insights into its chemical quantum parameters (Sharfalddin et al., 2020).
Reactions in Solvent Systems
The kinetics of hydrolysis and ethanolysis of methyl 4-hydroxybenzoate, a closely related compound, were studied by Sunderland and Watts (1985) in alkali in ethanol-water mixtures. This research sheds light on the reaction dynamics in different solvent compositions, crucial for understanding the behavior of similar compounds under various conditions (Sunderland & Watts, 1985).
Phthalide Formation
Research by Charlesworth, Anderson, and Thompson (1953) explored the condensation of 3-hydroxy-4-methylbenzoic acid with formaldehyde and hydrochloric acid, leading to the formation of a lactone. This study is relevant for understanding the chemical reactions and potential applications of structurally similar compounds like methyl 4-(hydroxymethyl)-3-methylbenzoate (Charlesworth et al., 1953).
Hydrolysis in Different States
The study of the hydrolysis of methyl 4-hydroxybenzoate in liquid and frozen states by Shija, Sunderland, and McDonald (1992) provides insights into the stability and reaction kinetics of similar esters under varying temperature conditions. This research is significant for applications where temperature stability is a critical factor (Shija et al., 1992).
Enzymatic Metabolism
The metabolism of 4-hydroxybenzoate by specific coenzyme A ligases in a denitrifying Pseudomonas species was studied by Biegert et al. (1993). Understanding the enzymatic metabolism of such compounds can be pivotal in biotechnological and pharmaceutical applications (Biegert et al., 1993).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)-3-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5,11H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGKTIZFVDEARF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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